molecular formula C10H9N5O4 B12904144 (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde

Cat. No.: B12904144
M. Wt: 263.21 g/mol
InChI Key: JKIZYKDFWMLCTP-XMRAEQSQSA-N
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Description

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a ribose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the hydroxyl groups of ribose, followed by the introduction of the purine base through glycosylation reactions. The final steps often involve deprotection and oxidation to achieve the desired aldehyde functionality.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex organic molecules.

    Biology: The compound is studied for its role in DNA and RNA synthesis, as well as its potential as an antiviral and anticancer agent.

    Medicine: Research focuses on its potential therapeutic applications, including its use in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into nucleic acids, disrupting normal DNA and RNA functions. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s effects are mediated through its interactions with enzymes involved in nucleic acid metabolism, such as polymerases and kinases.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Deoxyadenosine: A deoxyribonucleoside analog of adenosine.

    Ribavirin: An antiviral nucleoside analog with a similar ribose structure.

Uniqueness

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde is unique due to its specific structural features, including the presence of an aldehyde group and its stereochemistry. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C10H9N5O4

Molecular Weight

263.21 g/mol

IUPAC Name

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolane-2-carbaldehyde

InChI

InChI=1S/C10H9N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,7,10,18H,(H2,11,12,13)/t4-,7-,10-/m1/s1

InChI Key

JKIZYKDFWMLCTP-XMRAEQSQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)C=O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)C=O)O)N

Origin of Product

United States

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